21-Deoxyneridienone B
Overview
Description
21-Deoxyneridienone B is a natural steroid isolated from the herbs of Marsdenia tenacissima . It has a molecular formula of C21H28O3 and a molecular weight of 328.5 g/mol . It is a type of compound known as steroids .
Molecular Structure Analysis
The IUPAC name for 21-Deoxyneridienone B is (8R,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione .Physical And Chemical Properties Analysis
21-Deoxyneridienone B is a powder . It has a molecular weight of 328.5 g/mol . It is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
1. Radioimmunoassay Development and Steroid-21-Hydroxylase Deficiency Detection
A study by Fiet et al. (1994) focused on developing a highly sensitive radioimmunoassay for plasma 21-deoxycortisol (21-DF), which is important for diagnosing steroid-21-hydroxylase deficiency. This deficiency is linked to congenital adrenal hyperplasia (CAH), and the assay enabled diagnosis of CAH in untreated newborns as well as detection of heterozygotes among the general population (Fiet et al., 1994).
2. Biotransformation in Pharmaceutical Production
Xiong et al. (2017) explored the biotransformation of 17-hydroxyprogesterone (17-OHP) to 21-deoxycortisol (21-DF) using Escherichia coli as a biocatalyst. This transformation is key in manufacturing pharmaceutical glucocorticoids. They achieved high transformation rates and improved product specificity, demonstrating the potential of bacterial systems in pharmaceutical production (Xiong et al., 2017).
3. Cardenolide Synthesis and Cancer Research
Rocha et al. (2014) synthesized a new compound, 21-benzylidene digoxin (21-BD), modifying the lactone ring of digoxin. This compound demonstrated proapoptotic effects in cancer cells and modulation of cell adhesion. The study highlighted the potential of modifying existing compounds to develop new therapeutic agents (Rocha et al., 2014).
4. Antitumor Applications
Lee et al. (2000) reported the synthesis and evaluation of 12,13-desoxyepothilone F (dEpoF), a new analogue with antitumor potential. This research demonstrated the therapeutic potential of compounds with modifications at the C21 position in cancer treatment (Lee et al., 2000).
5. Gene Structure in Steroid 21-Hydroxylase
White et al. (1986) analyzed the gene structure of steroid 21-hydroxylase, which is crucial in cortisol synthesis. Their work provided insights into genetic disorders such as congenital adrenal hyperplasia and contributed to our understanding of enzyme genetics (White et al., 1986).
6. Epothilone Derivatives Discovery for Anticancer Therapy
Rivkin et al. (2004) discussed the discovery of (E)-9,10-dehydro derivatives of 12,13-desoxyepothilone B, a class of antitumor agents. Their synthetic approach provided compounds with promising preclinical properties for cancer treatment (Rivkin et al., 2004).
7. Corticosteroid Side Chain Isomerase Study
Monder et al. (1980) investigated the isomerase activity in hamster liver, particularly focusing on 21-deoxycortisol. Their findings contributed to the understanding of steroid metabolism and enzyme function (Monder et al., 1980).
8. 21-Deoxycortisol as a Virilizing Adrenal Hyperplasia Marker
Fiet et al. (1989) explored the use of 21-deoxycortisol as a marker for diagnosing virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency. Their research offered a more sensitive diagnostic tool compared to existing methods (Fiet et al., 1989).
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h4-5,10,12,15-18,22H,6-9,11H2,1-3H3/t12-,15+,16-,17+,18+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIMAQIOARWDAI-LYJJHTRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(C(=O)CC3C2C=CC4=CC(=O)CCC34C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
21-Deoxyneridienone B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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